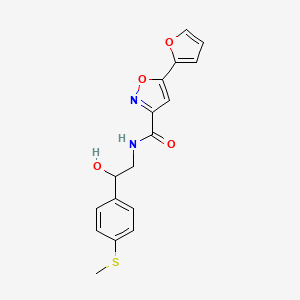

5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives has been explored in various studies. In one approach, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline with triethylamine, yielding a high product yield of 94% . This compound was further modified through Suzuki-Miyaura cross-coupling reactions to produce a range of analogues with moderate to good yields . Another study reported the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]triazole-3-thiol from furan-2-carboxylic acid hydrazide, followed by the preparation of Mannich bases and methyl derivatives . Additionally, a novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized starting from 2-acetylfuran, which involved Claisen Schmidt condensation, cyclization, and Mannich’s reaction .

Molecular Structure Analysis

The molecular structures of the synthesized furan derivatives were confirmed using various analytical techniques. Elemental analyses, infrared (IR) spectroscopy, and proton nuclear magnetic resonance (1H-NMR) spectra were employed to confirm the structures of the oxadiazole and triazole thiol derivatives . Similarly, the chemical structures of the novel oxazoline derivatives were elucidated using IR, 1H NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

The reactivity of furan derivatives under different conditions has been investigated. For instance, the reaction of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases led to various transformations, such as the opening of the thiadiazole ring and the formation of thioamides of furylacetic acid . These reactions demonstrate the potential of furan derivatives to undergo chemical modifications, which can be exploited to synthesize a wide array of compounds with diverse biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(furan-2-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide are not detailed in the provided papers, the studies do highlight the importance of furan derivatives in medicinal chemistry. The anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues were investigated, showing significant activity against drug-resistant bacteria, with docking studies and molecular dynamics simulations supporting these findings . The antidepressant and antianxiety activities of the oxazoline derivatives were also evaluated, indicating their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Analytical and Spectral Studies

Furan ring-containing organic ligands have been explored for their chelating properties with transition metals, leading to potential applications in antimicrobial activities. Patel (2020) conducted a study on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands. These compounds showed varying degrees of inhibition against different types of bacteria, suggesting their potential as antimicrobial agents (Patel, 2020).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, which include furan-2-yl groups, have shown significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings highlight the potential of furan-containing compounds as antiprotozoal agents, contributing to the development of new treatments for protozoal infections (Ismail et al., 2004).

Synthesis of Bioactive Compounds

Research on the synthesis of potentially bioactive compounds from visnaginone has led to the development of various derivatives that could serve as leads for drug discovery. These studies demonstrate the versatility of furan-containing compounds in synthesizing bioactive molecules (Abdel Hafez et al., 2001).

Biobased Polyesters

Furan derivatives have been utilized in the enzymatic synthesis of biobased polyesters, showcasing their application in creating sustainable materials. Jiang et al. (2014) demonstrated the polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to a series of novel biobased furan polyesters with potential applications in environmentally friendly materials (Jiang et al., 2014).

Antimicrobial and Antioxidant Activities

Isoxazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies contribute to the discovery of new antimicrobial and antioxidant agents, demonstrating the therapeutic potential of compounds containing isoxazole and furan rings (Dhaduk & Joshi, 2022).

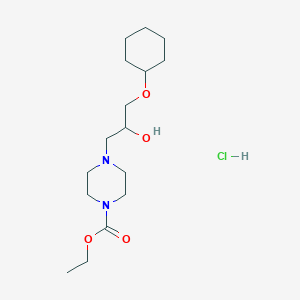

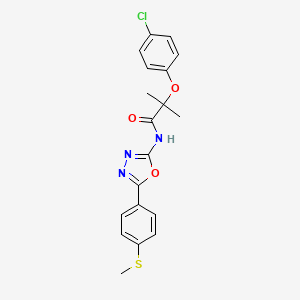

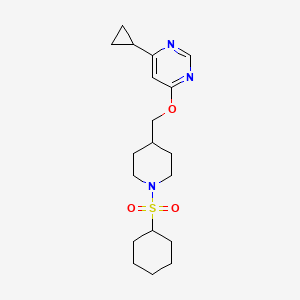

Propiedades

IUPAC Name |

5-(furan-2-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-24-12-6-4-11(5-7-12)14(20)10-18-17(21)13-9-16(23-19-13)15-3-2-8-22-15/h2-9,14,20H,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZMFUPMFVKDIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B3009575.png)

![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B3009581.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-propylamino]pyrrolidine-1-carboxylate](/img/structure/B3009582.png)

![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3009587.png)

![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3009589.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)